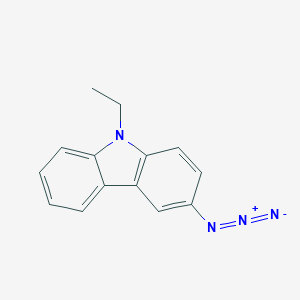
Aurantioemestrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurantioemestrin is a natural product that belongs to the class of fungal metabolites. It is a secondary metabolite that is produced by the fungus Aspergillus Aurantiacus. This compound has gained significant attention in the scientific community due to its pharmacological properties and potential therapeutic applications.
Applications De Recherche Scientifique
Biogenetic Intermediates
Aurantioemestrin has been identified as a biogenetically possible key intermediate, transitioning from epidithiodioxopiperazines to trioxopiperazines. This compound was isolated from Emericella striata and its structure elucidation was based on 1H and 13C NMR spectra, highlighting its significance in organic chemistry and natural product synthesis (Kawahara et al., 1986).
Analysis of Citrus aurantium Components
This compound is related to Citrus aurantium, from which various active components have been characterized. Research has focused on the expression of aquaporin 5 in human submandibular gland cells to understand the effects of these components, providing insights into the pharmacology and therapeutic potential of compounds related to this compound (Ren et al., 2020).
Antifungal Activity
Studies have explored the antifungal activity of compounds related to this compound, such as cinnamaldehyde, against pathogens like Geotrichum citri-aurantii. This research contributes to understanding the mechanisms by which these compounds affect cell wall integrity and permeability in fungi (Ouyang et al., 2019).
Chemical Profiling and Quality Control
Chemical profiling of Citrus aurantium, closely related to this compound, has been conducted to identify the basic chemical components for comprehensive quality control. This research aids in the development of standards for evaluating the quality of herbal medicines (He et al., 2018).
Gastrointestinal and Anxiolytic Effects
Research on Citrus aurantium, associated with this compound, has investigated its effects on gastrointestinal motility and anxiety. These studies have broad implications for the use of Citrus aurantium in traditional medicine and its potential therapeutic applications (Moraes et al., 2009; Pultrini et al., 2006).
Agricultural Applications
This compound-related research extends to agricultural applications, such as the study of antifungal activities of various compounds against pathogens affecting citrus fruits. This research is vital for developing strategies to protect crops and reduce post-harvest losses (Liu et al., 2009; Zhou et al., 2014).
Fluorescence Spectroscopy in Plant Health
Fluorescence spectroscopy has been applied to Citrus aurantium trees to investigate biological processes and diseases. This approach provides valuable insights into plant health monitoring and disease diagnosis (Marcassa et al., 2006).
Propriétés
Numéro CAS |
105637-72-7 |
|---|---|
Formule moléculaire |
C27H20N2O9S |
Poids moléculaire |
548.5 g/mol |
Nom IUPAC |
[(1S,14S)-5-methyl-3,6-dioxo-4-sulfanylidene-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
Clé InChI |
WRIFWCQWEAILFB-REWPJTCUSA-N |
SMILES isomérique |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES canonique |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B9163.png)
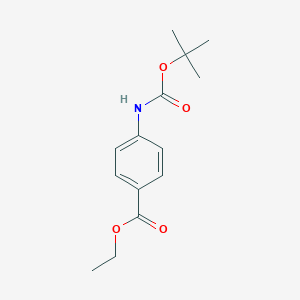



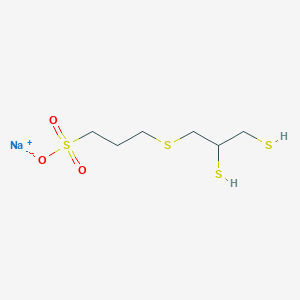
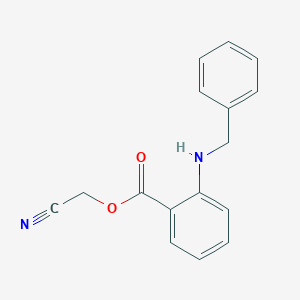
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
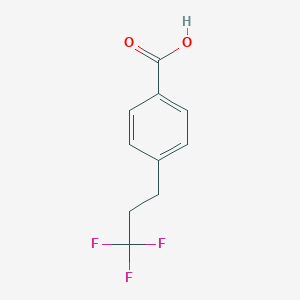
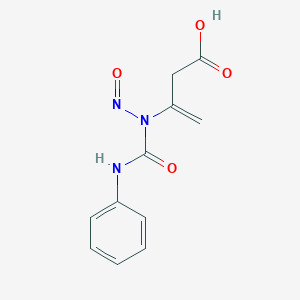
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
